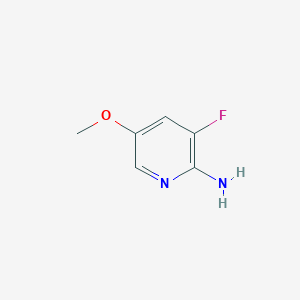

3-Fluoro-5-methoxypyridin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-methoxypyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOHJTASOZCWFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101299061 | |

| Record name | 3-Fluoro-5-methoxy-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211589-70-6 | |

| Record name | 3-Fluoro-5-methoxy-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211589-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-methoxy-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-5-methoxypyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Significance of Pyridine Derivatives in Chemical Sciences

The pyridine (B92270) scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern chemical sciences. Its derivatives are ubiquitous in nature and have been harnessed by chemists to create a vast array of functional molecules. The nitrogen atom in the pyridine ring not only imparts basicity and polarity but also provides a handle for diverse chemical transformations. nih.gov This versatility has led to the widespread use of pyridine derivatives in numerous fields.

In medicinal chemistry, pyridine-based compounds have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, antioxidant, anti-inflammatory, and anticancer properties. nih.govtandfonline.comwisdomlib.org The ability of the pyridine nitrogen to form hydrogen bonds is a key factor in the interaction of these molecules with biological targets. nih.gov Well-known drugs such as omeprazole (B731) and imatinib (B729) feature a pyridine core, highlighting the therapeutic importance of this heterocyclic system. nih.gov Furthermore, the unique electronic properties of pyridines make them valuable as chemosensors for the detection of various ions and neutral molecules. nih.govtandfonline.com

A Closer Look at 3 Fluoro 5 Methoxypyridin 2 Amine: a Versatile Chemical Synthon

3-Fluoro-5-methoxypyridin-2-amine emerges as a particularly interesting pyridine (B92270) derivative due to the interplay of its substituents. The electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group, coupled with the nucleophilic amine, create a unique electronic and steric environment. This substitution pattern allows for selective chemical modifications at different positions of the pyridine ring, making it a highly versatile building block in organic synthesis.

The presence of these functional groups in a single molecule provides multiple reaction sites. The amine group can participate in a variety of coupling reactions, while the pyridine ring itself can undergo electrophilic or nucleophilic substitutions, depending on the reaction conditions. This multi-faceted reactivity allows for the construction of complex molecular architectures from a relatively simple starting material.

Current Research Trajectories and Synthetic Applications

Established Synthetic Routes to Functionalized Aminopyridines

The construction of highly substituted pyridine rings often relies on a combination of classical and modern synthetic transformations. These established routes provide a foundation for accessing a wide array of aminopyridine derivatives.

The introduction of an amino group onto a pyridine ring is a fundamental step in the synthesis of compounds like this compound. One common approach involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, on the pyridine ring. For instance, the synthesis of 2-amino-5-fluoropyridine, an important intermediate, can be achieved through a multi-step process starting from 2-aminopyridine (B139424). This process includes nitration, amino acetylation, reduction of the nitro group, diazotization, a Schiemann reaction to introduce the fluorine, and finally, hydrolysis of the acetyl group. researchgate.net

Another key strategy is the direct amination of halopyridines. For example, 2-bromo-5-fluoropyridine (B41290) can be reacted with various amines in the presence of a palladium catalyst and a strong base like sodium tert-butoxide (NaOtBu) to yield the corresponding 2-amino-5-fluoropyridine derivatives. rsc.org This highlights the power of metal-catalyzed cross-coupling reactions in forming C-N bonds.

The incorporation of fluorine and methoxy groups into the pyridine scaffold is crucial for modulating the electronic properties and biological activity of the final molecule. The synthesis of 2-amino-5-fluoropyridine often utilizes a Schiemann reaction, where a diazonium salt is converted to a fluoro group. researchgate.net

The methoxy group can be introduced via nucleophilic substitution of a leaving group, typically a halogen, with a methoxide (B1231860) source. For example, sodium methoxide has been used to displace a bromine atom in 2,6-dibromopyridin-3-amine to furnish 6-bromo-2-methoxypyridin-3-amine. nih.gov Similarly, 3-bromo-5-fluoro-2-hydroxypyridine can be methylated using methyl iodide in the presence of silver carbonate to yield 3-bromo-5-fluoro-2-methoxypyridine. guidechem.com

The synthesis of complex molecules like this compound can be approached through either linear or convergent strategies. A linear synthesis involves the sequential modification of a starting material, with each step building upon the previous one. The synthesis of 2-amino-5-fluoropyridine from 2-aminopyridine is an example of a linear sequence. researchgate.net

Convergent syntheses, on the other hand, involve the independent synthesis of different fragments of the molecule, which are then combined in the final steps. While a specific convergent synthesis for this compound is not detailed in the provided information, the general principles of preparing functionalized pyridine fragments and then coupling them are well-established. For instance, a pre-functionalized methoxypyridine fragment could be coupled with a fluorinated amine-containing fragment.

Advanced Catalytic Approaches in Pyridine Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of functionalized pyridines has greatly benefited from the development of transition metal catalysis.

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and is widely used for the functionalization of pyridines. The Buchwald-Hartwig amination, a palladium-catalyzed carbon-nitrogen bond-forming reaction, is a powerful tool for the synthesis of aminopyridines from halopyridines. acs.orgnih.gov This reaction typically employs a palladium precursor, a phosphine (B1218219) ligand, and a base. For example, the reaction of 2-bromo-5-fluoropyridine with various amines can be catalyzed by a palladium complex, such as Pd₂(dba)₃ with the XPhos ligand, to produce a range of 2-amino-5-fluoropyridine derivatives. rsc.org

Palladium catalysts are also instrumental in other transformations, such as C-C bond formation, which can be used to build more complex pyridine-containing structures. rsc.org The versatility of palladium catalysis allows for the introduction of various substituents onto the pyridine ring with high chemoselectivity. nih.gov

While palladium catalysis is prevalent, other transition metals like copper and zinc also play a significant role in pyridine functionalization. Copper-catalyzed reactions, in particular, offer an alternative and sometimes complementary approach to C-N bond formation. Copper-catalyzed amination reactions can be effective for the synthesis of aminopyridines and related heterocyclic compounds. nih.gov For instance, copper-catalyzed aerobic oxidative dehydrogenation of primary amines provides a route to nitriles, which are versatile intermediates in organic synthesis. nih.gov

The choice of the metal catalyst can influence the outcome of the reaction, and the development of new ligands continues to expand the scope and efficiency of these transformations.

Direct C-H Functionalization Techniques for Regioselective Synthesis

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds like pyridine. This approach avoids the pre-functionalization of substrates, thereby shortening synthetic sequences and reducing waste. The intrinsic electronic properties of the pyridine ring, however, make regioselective functionalization a significant challenge, particularly for the meta-position nih.gov.

To overcome these challenges, various innovative methods have been developed. One strategy involves the temporary conversion of pyridines into more reactive, electron-rich intermediates that can undergo regioselective electrophilic functionalization nih.gov. This dearomatization-rearomatization sequence allows for controlled modification of the pyridine core. For instance, the total synthesis of (+)-floyocidin B, a complex natural product, utilized a strategy based on the 4,5-regioselective functionalization of 2-chloropyridines, highlighting how substituents can be used to control the site of metalation and subsequent reactions mdpi.com.

Another powerful technique is the use of directing groups. A directing group, often temporarily installed on the molecule, coordinates to a metal catalyst and directs the C-H activation to a specific, often adjacent, position. Rhodium-catalyzed annulation between anilines and alkynyl chlorides, for example, employs a Boc-directing group to achieve regioselective synthesis of tryptophan variants, demonstrating a novel mechanism for heteroarene annulation nih.gov. Similarly, palladium-catalyzed direct arylation of indoles has been achieved with high regioselectivity at the C4 and C5 positions by employing a directing group strategy mdpi.com. These principles are broadly applicable to pyridine systems, offering a toolkit to create diverse analogs of this compound by targeting specific C-H bonds for functionalization.

Table 1: Overview of Regioselective C-H Functionalization Strategies This table is interactive. You can sort and filter the data.

| Strategy | Catalyst/Reagent | Target Position | Description | Reference |

|---|---|---|---|---|

| Dearomatization-Rearomatization | Electrophiles | meta-C-H | Temporary conversion of pyridine to an electron-rich intermediate enables regioselective electrophilic functionalization. | nih.gov |

| Directing Group-Assisted Functionalization | Pd(II), Rh(I) | ortho to directing group | A coordinating group directs a metal catalyst to a specific C-H bond, enabling selective arylation, alkylation, etc. | mdpi.com, nih.gov |

Scalable and Sustainable Synthetic Protocols for Aminopyridines

The transition from laboratory-scale synthesis to large-scale industrial production necessitates the development of protocols that are not only high-yielding but also cost-effective, safe, and environmentally responsible.

For aminopyridines, a key objective for industrial-scale synthesis is to create commercially viable processes that minimize complex processing steps and the generation of hazardous waste. google.comgoogle.com A widely used industrial method for preparing aminopyridines is the Hofmann rearrangement of pyridine carboxamides. This process can be optimized for large-scale production by reacting the pyridine carboxamide with a hypohalite, followed by hydrolysis. google.com Significant improvements include carrying out the reaction in the absence of a solvent, which simplifies product isolation and reduces effluent. google.comgoogle.com This approach avoids tedious extraction and purification steps, making it easier to operate on a commercial scale. google.com

Another established route is the reduction of nitropyridines. For example, 4-aminopyridine (B3432731) can be prepared by the reduction of 4-nitropyridine-N-oxide using iron in the presence of mineral acids like sulfuric acid, which can yield the product in high purity (85-90%) after extraction. semanticscholar.org The choice of starting materials and reagents is critical for commercial viability. Syntheses starting from inexpensive and readily available materials, such as using isonicotinic acid to produce 4-aminopyridine via esterification, amidation, and Hofmann degradation, are often preferred despite potentially longer routes. google.com Process optimization, such as finding cost-effective catalysts, is crucial for reducing costs. google.com A scalable, five-stage synthesis of an aminopyridine carboxylate intermediate for HIV-1 integrase inhibitors was developed where all intermediates and the final product were isolated as filterable solids, a significant advantage for large-scale manufacturing. researchgate.net

Table 2: Comparison of Industrial Synthesis Methods for Aminopyridines This table is interactive. You can sort and filter the data.

| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Hofmann Rearrangement | Pyridine carboxamide | Hypohalite, NaOH | High yield, can be solvent-free, simplified isolation. | Use of hazardous reagents (e.g., bromine). | google.com, google.com |

| Nitropyridine Reduction | Nitropyridine-N-oxide | Iron, H₂SO₄/HCl | Good yield, uses common reducing agents. | By-product formation, requires extraction. | semanticscholar.org |

| Multi-step from Pyridine | Pyridine | Various | Starts from basic feedstock. | Longer route, lower overall yield. | semanticscholar.org |

Modern synthetic chemistry places a strong emphasis on sustainability. The integration of green chemistry principles aims to reduce the environmental impact of chemical processes through thoughtful design. Key strategies include the use of safer solvents, improving atom economy, and utilizing renewable resources.

A significant advancement in the green synthesis of aminopyridines is the use of multicomponent reactions (MCRs). MCRs combine three or more reactants in a single pot to form a complex product, which is highly efficient and minimizes waste. The synthesis of 2-aminopyridine derivatives has been achieved through a three-component reaction of enaminones, malononitrile, and primary amines under solvent-free conditions, providing a fast and clean method. nih.gov Similarly, other substituted pyridines have been synthesized via one-pot multicomponent reactions, highlighting a green and efficient pathway. nih.gov

The choice of solvent is another cornerstone of green chemistry. Researchers have developed methods for aminopyridine synthesis that replace hazardous solvents with more benign alternatives. For instance, the synthesis of N-benzylidenepyridine-2-amine has been achieved at room temperature using ethanol (B145695) or an ethanol-water mixture, offering a much greener alternative to traditional methods that require refluxing in less friendly solvents. ijcrcps.com The use of an ethanol-water mixture at ambient temperature gave a product yield of 95.6%, significantly higher than conventional heating methods. ijcrcps.com Furthermore, looking towards future sustainability, research into using bio-renewable starting materials is gaining traction. For example, a new green method for producing 2-aminomethylpiperidine, a related cyclic amine, was developed starting from bio-renewable 2,5-bis(aminomethyl)furan, demonstrating the potential to move away from petrochemical feedstocks. rsc.org

Table 3: Examples of Green Chemistry in Aminopyridine Synthesis This table is interactive. You can sort and filter the data.

| Green Principle | Synthetic Method | Conditions | Benefits | Reference |

|---|---|---|---|---|

| Atom Economy | Multicomponent Reaction | Solvent-free, 80 °C | Fast, clean, high efficiency by combining multiple steps. | nih.gov |

| Safer Solvents | Condensation Reaction | Ethanol/Water, Room Temp. | Avoids hazardous solvents, reduces energy consumption, high yield (95.6%). | ijcrcps.com |

| Renewable Feedstocks | Selective Hydrogenolysis | Pt/γ-Al₂O₃ catalyst, 140 °C | Utilizes bio-based starting material instead of petrochemicals. | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise structure of this compound can be elucidated. While specific experimental spectra for this compound are not widely available in the public domain, the expected data can be predicted based on its chemical structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methoxy group protons, and the amine group protons.

Aromatic Protons: The pyridine ring contains two protons, H-4 and H-6. The proton at the C-6 position is expected to appear as a doublet, coupled to the fluorine atom at C-3. The proton at the C-4 position would also likely appear as a doublet, with coupling to the fluorine at C-3. The precise chemical shifts would be influenced by the electron-donating effects of the methoxy and amino groups and the electron-withdrawing effect of the fluorine atom.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) are chemically equivalent and are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Amine Protons: The two protons of the primary amine group (-NH₂) would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| -NH₂ | Variable | Broad Singlet |

| Aromatic CH | ~6.5 - 7.5 | Doublet |

| Aromatic CH | ~7.0 - 8.0 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts and Coupling Patterns

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct carbon signals are anticipated.

Pyridine Ring Carbons: The five carbons of the pyridine ring will each produce a signal. The carbon atom directly bonded to the fluorine atom (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other ring carbons (C-2, C-4, C-5, C-6) will be influenced by the attached substituents and will show smaller two- or three-bond couplings to the fluorine atom.

Methoxy Carbon: The carbon of the methoxy group will appear as a single peak, typically in the range of 55-60 ppm.

Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (ppm) | Expected C-F Coupling |

|---|---|---|

| C-2 | ~150 - 160 | Yes |

| C-3 | ~140 - 150 | Large ¹JCF |

| C-4 | ~110 - 120 | Yes |

| C-5 | ~145 - 155 | Yes |

| C-6 | ~125 - 135 | Yes |

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Characterization of Fluorinated Pyridines

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. This signal would likely be a doublet of doublets due to coupling with the H-4 and H-6 protons on the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 142.13 g/mol . chemicalbook.commyskinrecipes.com

Predicted mass spectrometry data indicates that the protonated molecule ([M+H]⁺) would have a mass-to-charge ratio (m/z) of 143.06152. uni.luuni.lu Other adducts, such as the sodium adduct ([M+Na]⁺), are also predicted. uni.luuni.lu Analysis of the fragmentation pattern would be expected to show losses of small neutral molecules, such as CH₃, OCH₃, and HCN, which are characteristic of pyridine and methoxy-substituted compounds.

Predicted Mass Spectrometry Adducts uni.luuni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 143.06152 |

| [M+Na]⁺ | 165.04346 |

| [M-H]⁻ | 141.04696 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic State Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and characterize the electronic states of a molecule, respectively.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the vibrational modes of the bonds within a molecule. For this compound, characteristic absorption bands are expected for the N-H, C-H, C=N, C=C, C-O, and C-F bonds.

N-H Stretching: The amine group should exhibit one or two bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the methoxy C-H stretching will be just below 3000 cm⁻¹.

C=N and C=C Stretching: The pyridine ring vibrations will appear in the 1400-1600 cm⁻¹ region.

C-O Stretching: The aryl ether C-O stretching will likely produce a strong band around 1250 cm⁻¹.

C-F Stretching: A strong absorption band for the C-F bond is expected in the region of 1000-1100 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show characteristic absorptions in the UV region due to π→π* and n→π* transitions of the pyridine ring and its substituents. The exact positions of the absorption maxima (λ_max) would be influenced by the combination of the auxochromic amino and methoxy groups and the fluorinated pyridine chromophore.

X-ray Crystallography and Advanced Solid-State Characterization of Pyridine Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Currently, there is no publicly available crystal structure for this compound in the Cambridge Structural Database (CSD) or other repositories. If a suitable single crystal could be grown, X-ray diffraction analysis would reveal:

The planarity of the pyridine ring.

The precise bond lengths and angles of all atoms in the molecule.

The conformation of the methoxy group relative to the pyridine ring.

The intermolecular interactions in the solid state, which would likely involve hydrogen bonding from the amine group to the nitrogen atom of a neighboring pyridine ring or the fluorine atom. These interactions govern the crystal packing and influence the material's physical properties.

Advanced solid-state characterization techniques, such as solid-state NMR and powder X-ray diffraction, could also provide valuable structural information, particularly if single crystals are not obtainable.

Computational and Theoretical Investigations of 3 Fluoro 5 Methoxypyridin 2 Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations would be instrumental in elucidating the fundamental properties of 3-Fluoro-5-methoxypyridin-2-amine.

Optimization of Molecular Conformations

The first step in a DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

Based on studies of similar substituted pyridines, such as 2-amino-3-methyl-5-nitropyridine, it is expected that the pyridine (B92270) ring itself would be largely planar. wikipedia.orggoogle.com The positions of the fluorine, methoxy (B1213986), and amine substituents would influence the electron distribution and could introduce slight distortions in the ring. The orientation of the methoxy group and the amine group's hydrogen atoms relative to the pyridine ring would be of particular interest, as different rotational conformations (rotamers) could have different energies.

Illustrative Data for a Substituted Pyridine (e.g., 2-amino-3-methyl-5-nitropyridine): This table provides an example of the type of data obtained from DFT geometry optimization of a related molecule and is for illustrative purposes only.

| Parameter | Typical Calculated Value (Å or °) |

| C-C bond lengths (ring) | 1.38 - 1.42 |

| C-N bond lengths (ring) | 1.33 - 1.37 |

| C-F bond length | ~1.35 |

| C-O bond length (methoxy) | ~1.36 |

| O-CH3 bond length (methoxy) | ~1.43 |

| C-NH2 bond length | ~1.37 |

| C-C-N bond angles (ring) | 120 - 125 |

| C-N-C bond angle (ring) | 117 - 119 |

Data sourced from studies on similar substituted pyridines. wikipedia.orggoogle.com

Vibrational Frequency Analysis and Spectroscopic Correlations

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. google.com

Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. By comparing the calculated spectrum with experimentally obtained spectra (if available), a detailed assignment of the spectral bands can be made. For this compound, key vibrational modes would include the C-F stretching frequency, the C-O and O-C stretching of the methoxy group, the N-H stretching and bending modes of the amine group, and the various stretching and deformation modes of the pyridine ring.

Illustrative Vibrational Frequencies for Substituted Pyridines: This table illustrates the kind of vibrational frequency data that would be generated for this compound. The values are representative of substituted pyridines.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| N-H asymmetric stretch (amine) | ~3500 |

| N-H symmetric stretch (amine) | ~3400 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (methoxy) | 2850 - 2950 |

| C=C / C=N ring stretch | 1400 - 1600 |

| C-F stretch | 1200 - 1300 |

| C-O stretch (methoxy) | 1000 - 1100 |

Data sourced from general spectroscopic data and studies on substituted pyridines. google.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.inresearchgate.net

HOMO and LUMO Energy and Spatial Distribution

The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it relevant to nucleophilic reactions. The LUMO is the innermost empty orbital and acts as an electron acceptor, relevant to electrophilic reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

For this compound, the spatial distribution of the HOMO would likely be concentrated on the electron-rich amine group and the pyridine ring nitrogen, indicating these as potential sites for electrophilic attack. The LUMO's distribution would highlight the areas of the molecule most susceptible to nucleophilic attack. The electron-withdrawing fluorine atom would be expected to lower the energy of the molecular orbitals.

Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Chemical Potential (μ): Describes the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Illustrative Reactivity Descriptors for a Substituted Pyridine: This table provides an example of reactivity descriptors that would be calculated from FMO analysis. These values are hypothetical and for illustrative purposes.

| Descriptor | Formula | Illustrative Value |

| HOMO Energy | E_HOMO | -6.5 eV |

| LUMO Energy | E_LUMO | -1.5 eV |

| HOMO-LUMO Gap | E_LUMO - E_HOMO | 5.0 eV |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.0 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.5 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 3.2 eV |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of the molecule over time, taking into account temperature and interactions with its environment (e.g., a solvent).

An MD simulation of this compound would provide insights into its conformational landscape, revealing the flexibility of the methoxy and amine groups and the energy barriers between different rotational states. Furthermore, by simulating the molecule in a solvent like water, one could study the formation and dynamics of intermolecular hydrogen bonds between the amine and methoxy groups and the solvent molecules. This would be crucial for understanding the molecule's solubility and how it interacts in a biological context.

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Fluorinated Aminopyridines

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the mathematical relationship between the structural properties of a chemical compound and its biological activity. chemrevlett.comchemrevlett.com For fluorinated aminopyridines, such as this compound, QSAR models are instrumental in predicting their therapeutic effects and optimizing lead compounds. chemrevlett.com These models are built by correlating molecular descriptors—quantifiable physicochemical and structural features—with observed biological activities. chemrevlett.com

The development of robust QSAR models for pyridine derivatives involves several key stages. Initially, a dataset of compounds with known activities is collected. For instance, in a study of pyridine and bipyridine derivatives targeting cervical cancer, 30 crystal structures were analyzed. chemrevlett.com Molecular descriptors are then calculated for each compound. These can include quantum mechanical and electrostatic observables, which have been shown to be significant for the activity of fluorinated anesthetics. researchgate.net

Statistical methods, such as Multiple Linear Regression (MLR), are frequently employed to create the QSAR equation. chemrevlett.com The predictive power and reliability of these models are rigorously assessed through various validation techniques. A study on pyridine derivatives used for cervical cancer therapy reported a coefficient of determination (R²) of 0.808 for the training set and 0.908 for the test set, indicating a strong correlation. chemrevlett.com The model's robustness was further confirmed with a leave-one-out cross-validation coefficient (Q²LOO) of 0.784. chemrevlett.com Such validated models can then be used to predict the activity of new compounds, guiding the synthesis of more potent and selective drug candidates. acs.org

Table 1: Example of Statistical Validation in a QSAR Model for Pyridine Derivatives This table presents data from a QSAR study on pyridine derivatives for illustrative purposes.

| Statistical Parameter | Value | Description |

|---|---|---|

| R² (Training Set) | 0.808 | The proportion of variance in the biological activity that is predictable from the molecular descriptors for the set of compounds used to build the model. chemrevlett.com |

| R² (Test Set) | 0.908 | The proportion of variance in the biological activity that is predictable for an external set of compounds not used in model development. chemrevlett.com |

| Q²LOO | 0.784 | Leave-one-out cross-validation coefficient, an indicator of the model's predictive ability and robustness. chemrevlett.com |

Data sourced from a study on pyridine and bipyridine derivatives against the HeLa cell line. chemrevlett.com

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers profound insights into the reaction mechanisms involving fluorinated aminopyridines. These theoretical calculations can map out reaction pathways, identify transition states, and determine activation energies, thereby clarifying how these molecules react at an electronic level. researchgate.netmdpi.com

Furthermore, computational studies can elucidate the mechanisms of specific reactions. For instance, the interaction between 2-aminopyridine (B139424) units to form dimers has been investigated using dispersion-corrected DFT, revealing the nature of the hydrogen bonding involved. researchgate.net In more complex scenarios, such as 1,3-dipolar cycloaddition reactions, DFT calculations can clarify reaction pathways, predict product ratios under kinetic control, and explain the role of catalysts or specific interactions in determining stereoselectivity. mdpi.com These computational tools are invaluable for predicting the behavior of compounds like this compound in various chemical transformations, guiding synthetic efforts and the design of new reactions.

Table 2: Investigated Properties of Aminopyridines using DFT This table is a composite of properties typically investigated in DFT studies of aminopyridine-related structures.

| Property | Methodology | Significance |

|---|---|---|

| Equilibrium Geometry | DFT (e.g., B3LYP/6-311++G(2d,2p)) | Determines the most stable three-dimensional structure of the molecule. researchgate.net |

| Vibrational Frequencies | DFT | Predicts infrared and Raman spectra, allowing for comparison with experimental data. researchgate.net |

| HOMO-LUMO Gap | DFT | Indicates the molecule's chemical reactivity and kinetic stability. researchgate.netijcce.ac.ir |

| Molecular Electrostatic Potential (MEP) | DFT | Maps charge distributions to predict sites for nucleophilic and electrophilic attack. ijcce.ac.ir |

Reactivity and Reaction Mechanism Studies of 3 Fluoro 5 Methoxypyridin 2 Amine

Nucleophilic Reactivity of the Amino Group in Pyridine (B92270) Derivatives

The amino group at the 2-position of a pyridine ring is a primary site for nucleophilic reactions. In 3-Fluoro-5-methoxypyridin-2-amine, this exocyclic amino group can participate in a variety of reactions, including acylation, alkylation, and condensation. The nucleophilicity of this group is modulated by the electronic effects of the other substituents on the ring.

Studies on related 2-aminopyridine (B139424) derivatives show they readily undergo condensation reactions with various carbonyl compounds. rsc.orgscielo.org.mx For instance, 2-aminopyridines can react with 1,3-dicarbonyl compounds or their equivalents to form fused heterocyclic systems. It is expected that this compound would undergo similar transformations, with the reaction rate and yield being influenced by its specific electronic and steric profile.

Table 1: Predicted Nucleophilic Reactivity of the Amino Group

| Reaction Type | Reagent Example | Expected Product Type | Influence of Substituents |

|---|---|---|---|

| Acylation | Acetyl chloride | N-(3-Fluoro-5-methoxypyridin-2-yl)acetamide | -OCH3 group may enhance reactivity; -F group may slightly decrease it. |

| Alkylation | Methyl iodide | 2-(Methylamino)-3-fluoro-5-methoxypyridine | Steric hindrance from the C3-fluoro group could play a role. |

Electrophilic Substitution and Functionalization on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the ring's electron-deficient nature and the propensity of the ring nitrogen to be protonated or coordinate to Lewis acids under typical reaction conditions. However, the presence of strong activating groups can facilitate such reactions. In this compound, the C2-amino and C5-methoxy groups are both activating and ortho-, para-directing.

Given the positions of the existing substituents, the most likely sites for electrophilic attack would be C4 and C6, which are ortho or para to the activating groups. The fluorine at C3 is a deactivating group and a meta-director (directing away from itself). The combined directing effects would strongly favor substitution at the C4 and C6 positions.

Late-stage functionalization of complex pyridine molecules is an area of significant research. acs.orgnih.gov Methods for direct C-H functionalization, which avoid harsh electrophilic conditions, have become increasingly important. For a molecule like this compound, palladium-mediated cross-coupling reactions could be a viable strategy for introducing new substituents at specific positions, potentially after an initial halogenation step at C4 or C6. nih.gov

Influence of Fluorine and Methoxy (B1213986) Substituents on Regioselectivity and Reactivity

The fluorine and methoxy substituents have a profound and often opposing influence on the reactivity and regioselectivity of the pyridine ring.

Fluorine (-F) at C3: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack and makes adjacent C-H bonds less reactive in some contexts. acs.org However, in nucleophilic aromatic substitution (SNAr) reactions, a fluorine substituent can be a good leaving group, and its electron-withdrawing nature activates the ring for nucleophilic attack. acs.orgnih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov

Methoxy (-OCH3) at C5: The methoxy group exhibits a dual electronic effect. It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but a much stronger electron-donating resonance effect (+M) by donating a lone pair of electrons into the aromatic system. nih.gov This resonance effect increases the electron density, particularly at the ortho (C4, C6) and para (C2) positions, thereby activating the ring for electrophilic substitution and influencing regioselectivity.

In this compound, these effects combine. The methoxy group's activation likely overrides the fluorine's deactivation for electrophilic substitutions, directing them to C4 and C6. In nucleophilic substitution reactions, the scenario is more complex. For instance, in SNAr reactions where a leaving group is present at C2 or C6, the fluorine at C3 would provide strong activation.

Table 2: Combined Substituent Effects on Reactivity

| Position | Net Electronic Effect | Predicted Reactivity |

|---|---|---|

| C4 | Activated by -NH2 (para) and -OCH3 (ortho) | Favorable site for electrophilic substitution. |

Cycloaddition and Condensation Reactions Involving this compound as a Building Block

The 2-aminopyridine motif is a versatile building block in the synthesis of fused heterocyclic systems through condensation and cycloaddition reactions. nih.gov

Condensation Reactions: this compound can act as a binucleophile. The exocyclic amino group can react with one part of a molecule, and the ring nitrogen can react with another, leading to the formation of bicyclic structures. For example, condensation with β-ketoesters or malonic esters can lead to the formation of pyridopyrimidines. Unexpected condensation products have been observed in reactions of 2-aminopyridine with barbituric acid derivatives, suggesting that complex, multi-component reactions are possible. scielo.org.mx

Cycloaddition Reactions: While less common for pyridines themselves, derivatives can be transformed into species that undergo cycloadditions. For example, the amino group of this compound could be converted into other functional groups that can participate as a diene or dienophile in [4+2] cycloaddition reactions. nih.gov More relevant are 1,3-dipolar cycloadditions. For instance, if the amino group is used to form an azomethine ylide, it could react with various dipolarophiles in a [3+2] cycloaddition to construct pyrrolidine-fused systems. rsc.org

Mechanistic Insights into C-H Activation and Other Key Transformations in Pyridine Ring Systems

Modern synthetic methods increasingly rely on direct C-H activation to functionalize heterocyclic rings, avoiding the need for pre-functionalized substrates.

C-H Activation/Fluorination: Studies have shown that pyridines can undergo direct C-H fluorination, typically at the position alpha to the nitrogen (C2 or C6), using reagents like AgF₂. acs.orgnih.gov For this compound, the C6 position would be a primary target for such a transformation. The mechanism is believed to involve a radical process. The resulting 6-fluoro derivative could then undergo nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups. The selectivity of these reactions is often dictated by the basicity of the pyridine, with more electron-rich, basic pyridines reacting faster. acs.org

Palladium-Catalyzed C-H Functionalization: Another powerful strategy involves transition metal-catalyzed C-H activation. Palladium catalysts, for example, can mediate the direct arylation, alkylation, or amination of pyridine C-H bonds. These reactions often proceed via mechanisms such as concerted metalation-deprotonation or electrophilic cleavage. The directing ability of the substituents is paramount for controlling the regioselectivity of these transformations. For this compound, the amino group could potentially act as a directing group to functionalize the C3 position, although the presence of fluorine there already complicates this. Alternatively, functionalization at the C4 or C6 positions, influenced by the electronic landscape, is also plausible.

Applications of 3 Fluoro 5 Methoxypyridin 2 Amine in Advanced Chemical Synthesis

As a Key Building Block for Complex Heterocyclic Scaffolds

The strategic placement of reactive sites on the pyridine (B92270) ring of 3-fluoro-5-methoxypyridin-2-amine makes it a sought-after precursor for the synthesis of intricate heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science.

Synthesis of Fused Azaheterocycles (e.g., Imidazo[1,2-a]pyridines, Pyrido[1,2-a]pyrimidines)

The dual nucleophilic nature of 2-aminopyridines, including this compound, allows them to react with a variety of reagents to form fused azaheterocycles. sioc-journal.cn These reactions are fundamental in creating bicyclic systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn Imidazo[1,2-a]pyridines, for instance, are recognized as a "drug prejudice" scaffold due to their wide range of applications in medicinal chemistry. rsc.org The synthesis of these fused systems often involves condensation reactions, multicomponent reactions, and other advanced synthetic strategies. rsc.org

Pyrido[1,2-a]pyrimidines also represent an important class of fused heterocycles with a broad spectrum of biological activities, including their use as antimalarial and psychotropic agents. jocpr.com The synthesis of these compounds can be achieved through the reaction of 2-aminopyridines with various substrates. sioc-journal.cn

Incorporation into Diverse Molecular Architectures for Research Probes

The unique electronic properties conferred by the fluorine and methoxy (B1213986) substituents on this compound make it a valuable component in the design of molecular probes. The development of fluorescent probes, for example, often relies on the fine-tuning of electronic and photophysical properties, which can be achieved by incorporating specifically substituted aromatic rings. The imidazo[1,2-a]pyridine (B132010) scaffold, accessible from 2-aminopyridines, is not only medicinally relevant but also useful in material science due to its structural characteristics. rsc.org

In the Design and Synthesis of Novel Functionalized Pyridine Derivatives

Beyond fused systems, this compound serves as a versatile starting material for the synthesis of a wide array of novel functionalized pyridine derivatives.

Derivatization Strategies for Enhancing Molecular Complexity and Exploring Chemical Space

The presence of multiple reaction sites on this compound allows for various derivatization strategies to enhance molecular complexity. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing new carbon-carbon bonds. mdpi.com This methodology has been successfully employed to synthesize novel pyridine derivatives from substituted aminopyridines. mdpi.com The amino group itself can be a handle for further functionalization, expanding the accessible chemical space.

Exploration of Structure-Reactivity Relationships in Derivatization Processes

The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy and amino groups on the pyridine ring significantly influences its reactivity. Understanding these structure-reactivity relationships is crucial for predicting and controlling the outcomes of derivatization reactions. For instance, the position of these substituents can direct the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions. The synthesis of various functionalized imidazo[4,5-b]pyridines often involves the careful manipulation of substituted diaminopyridines, where the electronic nature of the substituents plays a key role. nih.gov

Role in the Creation of Agrochemical Precursors and Research Tools

The pyridine scaffold is a common motif in agrochemicals. The introduction of a fluorine atom into these molecules can often enhance their biological activity and metabolic stability. Consequently, fluorinated pyridines like this compound are valuable precursors for the synthesis of new crop protection agents. For instance, various trifluoromethylpyridines, which are key structural motifs in active agrochemical ingredients, are synthesized from functionalized pyridine starting materials. nih.gov

Conclusion and Future Research Directions

Summary of Current Research Status for 3-Fluoro-5-methoxypyridin-2-amine

Currently, dedicated scientific literature focusing on the synthesis, reactivity, and applications of this compound is sparse. The compound is primarily cataloged in chemical supplier databases and public chemical repositories such as PubChem. These sources provide fundamental data including its molecular formula (C₆H₇FN₂O), molecular weight (142.13 g/mol ), and its structure, which features a pyridine (B92270) ring substituted with a fluorine atom at the 3-position, a methoxy (B1213986) group at the 5-position, and an amine group at the 2-position.

Unexplored Avenues in the Synthesis and Reactivity of Fluorinated Methoxypyridin-2-amines

The synthesis of fluorinated pyridines often involves multi-step processes, starting from readily available pyridine derivatives. For a compound like this compound, synthetic routes could potentially involve:

Fluorination of a corresponding aminomethoxypyridine precursor: This could be achieved using electrophilic fluorinating agents. The regioselectivity of such a reaction on a disubstituted pyridine ring would be a key challenge to address.

Amination of a fluorinated methoxypyridine precursor: Nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) on a 3-fluoro-5-methoxypyridine (B1394210) scaffold could introduce the amine group.

Construction of the pyridine ring: A cycloaddition reaction involving appropriately functionalized acyclic precursors could also be a viable, albeit more complex, route.

The reactivity of this compound is another area ripe for investigation. The interplay of the electron-donating amino and methoxy groups with the electron-withdrawing fluorine atom on the pyridine ring is expected to result in a unique electronic profile. Key reactions to explore would include:

N-functionalization of the amino group: Acylation, alkylation, and arylation reactions could provide a diverse range of derivatives.

Electrophilic aromatic substitution: The directing effects of the existing substituents would govern the position of further functionalization on the pyridine ring.

Cross-coupling reactions: The amino group could be converted to a more versatile functional group for participation in reactions like the Suzuki or Buchwald-Hartwig couplings.

Potential for Novel Applications in Organic Synthesis and Materials Science

The true potential of this compound lies in its application as a scaffold for creating novel molecules with tailored properties.

In organic synthesis , it could serve as a key building block for the synthesis of:

Bioactive molecules: The fluorinated aminopyridine motif is a common feature in many kinase inhibitors and other therapeutic agents. The specific substitution pattern of this compound could lead to new drug candidates with improved efficacy, selectivity, or pharmacokinetic properties.

Functional dyes and pigments: The electronic nature of the substituted pyridine ring could be exploited to create new chromophores with interesting photophysical properties.

In materials science , derivatives of this compound could find use in:

Organic light-emitting diodes (OLEDs): The incorporation of fluorinated pyridine units can influence the charge transport and emission properties of organic materials.

Liquid crystals: The rigid, polar structure of the pyridine ring, combined with the influence of the substituents, could be beneficial for the design of new liquid crystalline materials.

Challenges and Opportunities in the Field of Fluorinated Aminopyridine Chemistry

The broader field of fluorinated aminopyridine chemistry, while mature in some respects, still presents both challenges and exciting opportunities.

Challenges:

Regioselective synthesis: The controlled introduction of multiple substituents onto the pyridine ring remains a significant synthetic hurdle.

Handling of fluorinating agents: Many fluorinating reagents are toxic, corrosive, and require specialized handling procedures.

Limited commercial availability: Many complex fluorinated building blocks are not readily available, hindering their exploration in academic and industrial research.

Opportunities:

Development of novel synthetic methodologies: New, more efficient, and selective methods for the synthesis of fluorinated aminopyridines are in high demand.

Exploration of new applications: The unique properties of these compounds make them attractive candidates for a wide range of applications beyond traditional medicinal chemistry, including agrochemicals, catalysis, and materials science.

Computational studies: In silico modeling can aid in predicting the properties of new fluorinated aminopyridine derivatives and guide synthetic efforts towards molecules with desired characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.